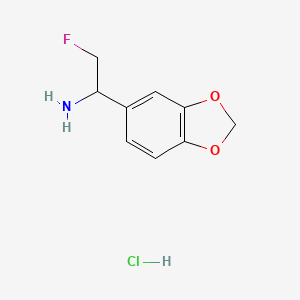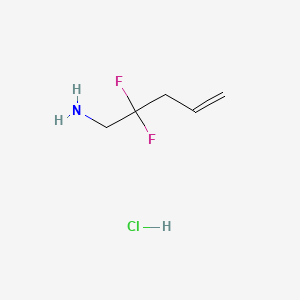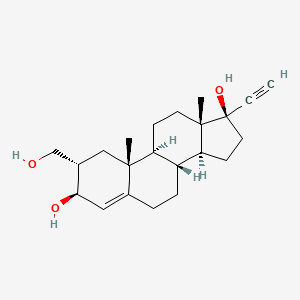![molecular formula C8H13ClN2O3 B13452401 (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a pent-4-ynamido group attached to a propanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Group:
Addition of the Pent-4-ynamido Group: The pent-4-ynamido group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of oxidation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Crystallization and Purification: The final product is often purified through crystallization, followed by recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution Reagents: Halogenating agents such as thionyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R)-2-aminopentanoic acid hydrochloride: Similar in structure but lacks the pent-4-ynamido group.
(2R)-2-[(2R)-2-aminobut-4-ynamido]propanoic acid hydrochloride: Similar but with a shorter carbon chain.
Uniqueness
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H13ClN2O3 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-4-6(9)7(11)10-5(2)8(12)13;/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13);1H/t5-,6-;/m1./s1 |
InChIキー |
DISIDOWJKQXZHS-KGZKBUQUSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N.Cl |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC#C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
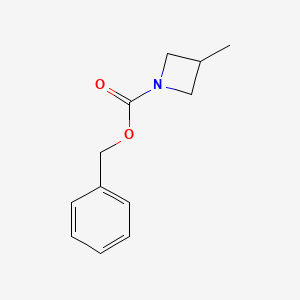
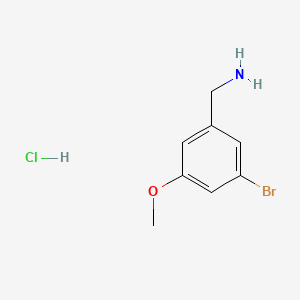
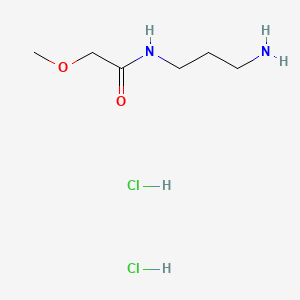
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
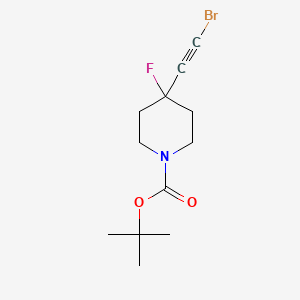

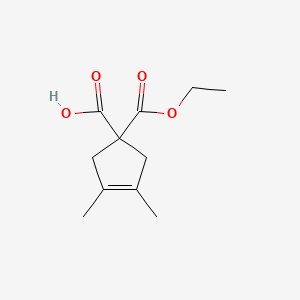
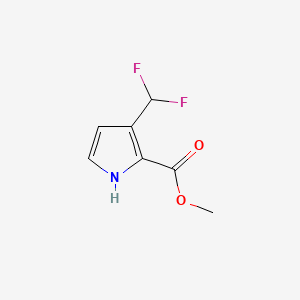
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
